molecular formula C13H11NO2S B8676977 2-Methyl-1-nitro-4-(phenylsulfanyl)benzene CAS No. 60326-45-6

2-Methyl-1-nitro-4-(phenylsulfanyl)benzene

Cat. No.: B8676977
CAS No.: 60326-45-6
M. Wt: 245.30 g/mol
InChI Key: XNZIISMDVPNKIU-UHFFFAOYSA-N
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Description

2-Methyl-1-nitro-4-(phenylsulfanyl)benzene is a useful research compound. Its molecular formula is C13H11NO2S and its molecular weight is 245.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

60326-45-6

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

IUPAC Name

2-methyl-1-nitro-4-phenylsulfanylbenzene

InChI

InChI=1S/C13H11NO2S/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

XNZIISMDVPNKIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)SC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (57% oil emulsion, 1.11 g) in dimethylformamide (30 ml) is added in small portions 2.48 ml (2.64 g, 24 mmoles) of thiophenol. The mixture is cooled in an ice bath while a solution of 5-bromo-2-nitrotoluene (4.32 g, 20 mmoles) in dimethylformamide (10 ml) is added dropwise. The mixture is stirred for an additional 30 minutes and then poured into ice water (200 ml). The partially crystalline product is extracted with dichloromethane and the combined extracts are washed with water and dried. The solvents are evaporated under high vacuum to remove DMF and the residue is covered with hexane. The resultant crystals are broken up and filtered to give pure product, 2-nitro-5-phenylthiotoluene, 3.78 g, m.p. 69°-75°.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step Two
Quantity
4.32 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Four

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